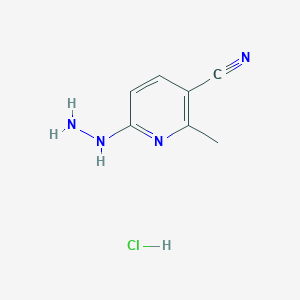

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride

Description

The compound consists of a pyridine ring substituted with a hydrazinyl group at position 6, a methyl group at position 2, and a nitrile group at position 3, forming a nicotinonitrile backbone. The hydrochloride salt suggests enhanced solubility in polar solvents. Hydrazine derivatives are often explored for pharmacological applications, including antimicrobial and anticancer activities, due to their reactive nitrogen-based functional groups .

Properties

Molecular Formula |

C7H9ClN4 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

6-hydrazinyl-2-methylpyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C7H8N4.ClH/c1-5-6(4-8)2-3-7(10-5)11-9;/h2-3H,9H2,1H3,(H,10,11);1H |

InChI Key |

SDAOPTWJEDDWDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NN)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride typically involves the reaction of 6-chloro-2-methylnicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table compares 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride with key analogs from the evidence:

Key Observations:

- Hydrazine Derivatives : Compounds like N-Methyl-N-(6-chloro-7-methyl-benzodithiazinyl)hydrazine () and hydrazinecarbothioamide complexes () share reactive hydrazine groups, which are critical for binding to biological targets (e.g., fungal enzymes) . The target compound’s hydrazinyl group may confer similar bioactivity.

- Electron-Withdrawing Groups: The nitrile group in this compound contrasts with the nitro group in Ethyl 2-hydroxy-5-nitronicotinate ().

- Solubility and Stability: Hydrochloride salts (e.g., famotidine HCl in ) generally exhibit improved aqueous solubility. While direct data on the target compound is absent, its hydrochloride form likely enhances bioavailability compared to non-salt analogs like Ethyl 2-hydroxy-5-nitronicotinate .

Biological Activity

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methyl-6-nitropyridine with hydrazine, followed by nitrile formation. This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong antibacterial activity.

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to disrupt cell cycle progression and activate caspase pathways, leading to increased cell death.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have been conducted to further elucidate the biological effects and therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness against bacterial infections.

- Findings : The compound demonstrated significant antibacterial activity at low concentrations, suggesting potential for development into a therapeutic agent for treating bacterial infections.

-

Case Study on Anticancer Activity :

- Objective : To assess the impact on cancer cell viability.

- Results : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties that may enhance its biological activity:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| Compound A | Similar | Moderate Antibacterial | Limited anticancer effects |

| Compound B | Similar | Strong Anticancer | Induces apoptosis through different pathways |

| This compound | Unique hydrazine group | Strong antimicrobial and anticancer | Induces ROS generation |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride with high purity and yield?

- Answer: Multi-step synthetic routes, including hydrazine incorporation and nitrile functionalization, should be optimized using factorial design principles. For example, "one-pot" reaction strategies (e.g., cyclization and oxidation in a single step) can reduce intermediates and improve efficiency, as demonstrated in analogous hydrochloride syntheses . Reaction conditions (temperature, solvent polarity, stoichiometry) must be rigorously controlled to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. How can researchers confirm the structural identity of this compound experimentally?

- Answer: Combine spectroscopic and crystallographic techniques:

- Spectroscopy: Use -/-NMR to verify hydrazinyl and nitrile group positions. IR spectroscopy can confirm NH and CN stretches.

- X-ray crystallography: Employ SHELX-97 for structure refinement and ORTEP-3 for graphical representation of molecular geometry . Ensure hydrogen atom positions are resolved using high-resolution data (>0.8 Å).

- Elemental analysis: Validate stoichiometry (C, H, N, Cl) to confirm hydrochloride formation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Follow SDS guidelines for hydrazine derivatives and hydrochloride salts:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight, corrosion-resistant containers at controlled humidity to prevent decomposition .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in hydrogen-bonding patterns observed in the crystal structure of this compound?

- Answer: Apply graph set analysis (GSA) to categorize hydrogen-bond motifs (e.g., chains, rings) and compare with analogous nicotinonitrile derivatives . Use SHELXL for refining H-bond parameters (distance/angle restraints) and Mercury CSD for visualizing supramolecular interactions. Contradictions between experimental and predicted patterns may arise from dynamic proton disorder or solvent effects, requiring neutron diffraction or DFT simulations for resolution.

Q. What strategies optimize the refinement of twinned or low-resolution crystallographic data for this compound?

- Answer: For twinned crystals:

- Data integration: Use CELL_NOW or TWINABS to deconvolute overlapping reflections.

- Refinement: Apply SHELXL’s twin-law matrices (e.g., BASF command) to model twin domains .

- For low-resolution Restrain geometric parameters (bond lengths/angles) using prior knowledge from high-resolution structures of related compounds.

Q. How can kinetic modeling elucidate the reactivity of the hydrazinyl group in aqueous versus non-polar environments?

- Answer: Design pH-dependent stability studies:

- Experimental setup: Monitor degradation via HPLC under varying pH (1–12) and temperatures (25–60°C).

- Kinetic analysis: Fit data to pseudo-first-order or Arrhenius models to derive activation energies .

- Contradiction management: If non-linear kinetics are observed (e.g., autocatalysis), use multivariate analysis (e.g., PLS regression) to identify dominant degradation pathways.

Methodological Notes

- Crystallography: Prioritize synchrotron radiation for high-resolution data collection. WinGX provides an integrated workflow for data processing, solution, and refinement .

- Synthesis optimization: Use Design of Experiments (DoE) to evaluate interaction effects between reaction variables (e.g., temperature vs. catalyst loading) .

- Safety validation: Conduct stability testing under accelerated conditions (40°C/75% RH) to assess long-term storage risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.